molecular formula C25H19N5O2S B2511172 3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide CAS No. 1115371-79-3

3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide

Cat. No.: B2511172
CAS No.: 1115371-79-3
M. Wt: 453.52
InChI Key: AIYAEEVVCJFFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core (N-phenylbenzamide) substituted at the 3-position with a 1H-imidazol-1-yl group. The imidazole ring is further functionalized with a sulfanyl (-S-) linker connected to a carbamoyl methyl group, which is anchored to a 2-cyanophenyl substituent.

Properties

IUPAC Name

3-[2-[2-(2-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5O2S/c26-16-19-7-4-5-12-22(19)29-23(31)17-33-25-27-13-14-30(25)21-11-6-8-18(15-21)24(32)28-20-9-2-1-3-10-20/h1-15H,17H2,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYAEEVVCJFFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the sulfanyl group, and the attachment of the phenylbenzamide moiety. Common synthetic routes may involve:

    Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step may involve the use of thiol reagents and appropriate catalysts to introduce the sulfanyl group.

    Attachment of the Phenylbenzamide Moiety: This can be done through amide bond formation using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Modifications and Key Features

The following table summarizes critical structural differences and similarities between the target compound and its analogs:

Compound Name Substituent on Carbamoyl Group Heterocycle Position Molecular Weight (g/mol) Notable Features
3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide (Target) 2-cyanophenyl Meta (3-position) ~464 (estimated) Electron-withdrawing cyano group; imidazole-sulfanyl linkage
3-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide 2-methoxyphenyl Meta (3-position) ~479 (estimated) Electron-donating methoxy group; may reduce metabolic stability
2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide cyclohexylmethyl Para (4-position) 448.58 Bulky, lipophilic substituent; para-imidazole positioning
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) 3-isopropoxyphenyl Ortho (2-position) 323.3 Trifluoromethyl group; agrochemical use

Biological Activity

3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.

Compound Overview

Chemical Structure and Properties

This compound features several key structural components:

  • An imidazole ring , which is known for its role in biological systems as a building block for many biomolecules.
  • A cyanophenyl group , which may contribute to the compound's electronic properties and biological interactions.
  • A sulfanyl group that can participate in redox reactions and influence the compound's reactivity.

Synthesis

The synthesis of 3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide typically involves multiple steps:

  • Formation of the Imidazole Ring : This can be achieved through condensation reactions involving glyoxal and primary amines.
  • Introduction of the Sulfanyl Group : This is often done via nucleophilic substitution reactions.
  • Final Coupling : The intermediate is coupled with N-phenylbenzamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzymes : It may act as an inhibitor by binding to enzyme active sites, thereby modulating their activity.
  • Receptors : The compound can also bind to various receptors, influencing signaling pathways within cells .

Anticancer Potential

Recent studies have highlighted the anticancer potential of imidazole-based compounds similar to 3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide. For instance:

  • Derivatives of imidazole-based N-phenylbenzamides showed promising results against cancer cell lines, with IC50 values ranging from 7.5 to 11.1 μM .
  • Molecular docking studies indicated that these compounds exhibit a higher binding affinity towards target proteins like ABL1 kinase, suggesting their potential as therapeutic agents .

Case Studies

  • In Vitro Studies : Various derivatives have been tested for cytotoxicity against human cancer cell lines, demonstrating significant activity and reinforcing the need for further development as anticancer agents .
  • Molecular Dynamics Simulations : These studies provided insights into the stability of complexes formed between the compound and target proteins, indicating favorable interactions that could lead to effective inhibition .
  • ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) profiles were evaluated for drug-likeness, indicating that these compounds possess suitable properties for further pharmaceutical development .

Summary Table of Key Findings

Study TypeFindingsReference
In Vitro CytotoxicityIC50 values between 7.5 - 11.1 μM against cancer cells
Molecular DockingHigh affinity for ABL1 kinase
ADME PropertiesFavorable drug-likeness characteristics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.